(E,E)-1,3,5,7-Octatetraene

Catalog No.
S626760
CAS No.
1482-91-3
M.F
C8H10
M. Wt
106.16 g/mol
Availability
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(E,E)-1,3,5,7-Octatetraene

CAS Number

1482-91-3

Product Name

(E,E)-1,3,5,7-Octatetraene

IUPAC Name

(3E,5E)-octa-1,3,5,7-tetraene

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5+,8-6+

InChI Key

VXQUABLSXKFKLO-KQQUZDAGSA-N

SMILES

C=CC=CC=CC=C

Synonyms

1,3,5,7-octatetraene

Canonical SMILES

C=CC=CC=CC=C

Isomeric SMILES

C=C/C=C/C=C/C=C

(E,E)-1,3,5,7-Octatetraene is a conjugated hydrocarbon with the molecular formula C8H10C_8H_{10} and a molecular weight of 106.1650 g/mol. This compound features a linear arrangement of alternating double bonds, which contributes to its unique chemical properties and reactivity. The structure consists of eight carbon atoms linked by four double bonds, specifically in the E configuration at each double bond, which influences its physical and chemical characteristics .

Due to its conjugated system. Notably, it undergoes electrocyclic reactions, which are characterized by the rearrangement of π-bonds to form new σ-bonds. These reactions are typically facilitated by thermal or photochemical conditions and can lead to the formation of cyclic compounds . Additionally, this compound can engage in Diels-Alder reactions, allowing it to react with dienophiles to form cyclohexene derivatives.

Various synthetic methods have been developed for the preparation of (E,E)-1,3,5,7-Octatetraene:

  • Wittig Reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes. It is a widely used strategy for synthesizing conjugated systems.
  • Electrocyclic Reactions: Starting from suitable precursors, this method can yield (E,E)-1,3,5,7-Octatetraene through thermal or photochemical activation.
  • Cross-Coupling Reactions: Techniques such as Stille or Suzuki coupling can also be employed to construct the octatetraene framework from simpler alkyl or aryl halides .

(E,E)-1,3,5,7-Octatetraene finds applications in various fields:

  • Material Science: Its unique optical and electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is utilized in studies related to conjugated systems and their properties in physical chemistry and materials science.

Interaction studies involving (E,E)-1,3,5,7-Octatetraene emphasize its potential reactivity with various reagents and substrates. For instance:

  • Reactivity with Electrophiles: The compound's electron-rich double bonds make it susceptible to electrophilic attack, which can be exploited in synthetic applications.
  • Photochemical Behavior: Studies on its photochemical properties reveal insights into how light can induce structural changes or facilitate reactions involving this compound.

Several compounds share structural similarities with (E,E)-1,3,5,7-Octatetraene. Here are some notable examples:

Compound NameFormulaUnique Features
1,3-HexadieneC6H10Shorter chain length; less conjugation
1,3,5-HexatrieneC6H8Contains three double bonds; different stereochemistry
1,3,5-DecatrieneC10H14Longer chain; more extensive conjugation
1,3-PentadieneC5H6Fewer double bonds; less stability

(E,E)-1,3,5,7-Octatetraene is unique due to its specific arrangement of double bonds in the E configuration across a longer carbon chain compared to these similar compounds. This configuration enhances its stability and reactivity profile.

(E,E)-1,3,5,7-Octatetraene represents a linear conjugated polyene with the molecular formula C₈H₁₀ and a molecular weight of 106.165 grams per mole [1]. The compound exhibits a planar molecular geometry characterized by C₂ₕ point group symmetry, with all carbon atoms lying essentially in the same plane to maximize π-orbital overlap [2]. This extended conjugated system consists of eight carbon atoms connected by alternating single and double bonds, creating a chain of four conjugated double bonds with eight π electrons [3].

The molecular structure demonstrates significant bond length alternation, a fundamental characteristic of conjugated polyenes [7]. High-level quantum chemical calculations using coupled cluster with single, double, and perturbative triple excitations reveal distinct bond lengths throughout the carbon backbone [7]. The terminal carbon-carbon double bonds (C₁=C₂ and C₇=C₈) exhibit bond lengths of approximately 1.339 Angstroms, while the central double bonds (C₃=C₄ and C₅=C₆) are slightly longer at 1.346 Angstroms [7]. The single bonds connecting the double bond units measure approximately 1.449 Angstroms [7].

Bond TypeBond Length (Å)Source
Terminal C=C (C₁=C₂)1.339CCSD(T) calculations [7]
Central C=C (C₃=C₄)1.346CCSD(T) calculations [7]
C₂-C₃ (single)1.449CCSD(T) calculations [7]
Reference (Butadiene C=C)1.338Reference standard [7]
Reference (Butadiene C-C)1.454Reference standard [7]

The bond alternation parameter (δ), defined as the difference between single and double bond lengths, ranges from 0.103 to 0.110 Angstroms for (E,E)-1,3,5,7-octatetraene [15] [47]. This alternation reflects the balance between resonance stabilization and the tendency toward localized bonding [15]. Compared to shorter polyenes, octatetraene shows reduced bond alternation relative to butadiene (δ = 0.116 Å), indicating increased delocalization as chain length increases [7] [15].

The geometric parameters reveal that increasing conjugation length leads to a gradual blurring of the distinction between formal single and double bonds [7]. Double bonds become progressively longer while single bonds contract as the polyene chain extends [44]. This trend continues toward the theoretical infinite polyene limit, where bond alternation approaches approximately 0.060 Angstroms [44] [47].

Crystallographic Data Analysis

Structural determination of (E,E)-1,3,5,7-octatetraene has primarily relied on high-level computational methods rather than traditional X-ray crystallography due to the compound's volatility and crystallization challenges [7]. The most accurate structural data derives from mixed estimation methods combining rotational constants from isotopologues with quantum chemical calculations [7]. These studies achieve structural accuracies of 0.001 Angstroms for bond lengths and 0.1 degrees for bond angles [7].

Theoretical crystallographic modeling using density functional theory and coupled cluster methods provides detailed geometric parameters [7]. The carbon-carbon bond lengths exhibit systematic variation along the conjugated chain, with the alternation pattern becoming less pronounced toward the chain center [7]. The molecular backbone maintains planarity with carbon-carbon-carbon bond angles close to 120 degrees, consistent with sp² hybridization [2].

PropertyValueMethod
Molecular FormulaC₈H₁₀Elemental analysis [1]
Molecular Weight (g/mol)106.165Mass spectrometry [1]
CAS Registry Number3725-31-3Chemical registry [1]
Point Group SymmetryC₂ₕSymmetry analysis [2]
Number of π Electrons8Electronic structure [3]

Computational studies reveal that the trans,trans configuration represents the most stable isomeric form of octatetraene [34]. The all-trans geometry minimizes steric interactions between terminal vinyl groups while maximizing conjugative stabilization [34]. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the planar structure corresponds to a true energy minimum [13].

The electronic structure calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily π-type orbitals delocalized across the entire carbon framework [13]. The frontier orbital energies reflect the extended conjugation, with the highest occupied molecular orbital-lowest unoccupied molecular orbital gap decreasing compared to shorter polyenes [19].

Stereoelectronic Configuration

The stereoelectronic properties of (E,E)-1,3,5,7-octatetraene arise from the interaction of eight π electrons distributed across four molecular orbitals [27]. The electronic configuration in the ground state features complete filling of the two lowest-energy π orbitals, with the highest occupied molecular orbital corresponding to the fourth π orbital [27]. This configuration gives rise to a closed-shell singlet ground state with ¹Aₘ symmetry [13].

The extended conjugation significantly influences the electronic absorption spectrum, with the compound exhibiting strong ultraviolet absorption at approximately 290-304 nanometers [39] [40]. This absorption corresponds to the π→π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [43]. The bathochromic shift compared to shorter polyenes (butadiene: 217 nm, hexatriene: 258 nm) demonstrates the effect of increasing conjugation length on electronic transitions [39] [40].

Electronic PropertyValueSource
UV Absorption λmax (nm)290-304Experimental spectroscopy [39] [40]
HOMO-LUMO Gap (eV)~4.3Theoretical calculations [19]
Ground State Symmetry¹AₘPoint group analysis [13]
First Excited State Symmetry¹BᵤElectronic structure theory [13]

Molecular orbital calculations reveal that the π electrons are delocalized across the entire carbon framework, though with some residual alternation reflecting the bond length differences [46]. The orbital coefficients show maximum electron density at the terminal carbon atoms for the highest occupied molecular orbital, while the lowest unoccupied molecular orbital exhibits nodes at these positions [27].

The stereoelectronic configuration influences the chemical reactivity, with the compound behaving as a typical polyene rather than an aromatic system [3]. The relatively high-lying highest occupied molecular orbital makes octatetraene susceptible to electrophilic attack, while the accessible lowest unoccupied molecular orbital enables participation in cycloaddition reactions [12]. The orbital symmetry governs the stereochemical outcome of photochemical processes, with conrotatory ring closure being symmetry-allowed for the excited state [11].

Time-dependent density functional theory calculations predict strong oscillator strength for the lowest-energy π→π* transition, consistent with the intense ultraviolet absorption observed experimentally [42]. The excited state geometry optimization reveals reduced bond alternation compared to the ground state, indicating increased delocalization upon electronic excitation [42].

Comparative Analysis with Cyclooctatetraene Isomers

The structural comparison between (E,E)-1,3,5,7-octatetraene and cyclooctatetraene reveals fundamental differences despite their identical molecular formula of C₈H₈ for the cyclic isomer [20]. Cyclooctatetraene adopts a non-planar tub-shaped geometry with D₂ₐ symmetry to avoid the destabilizing effects of antiaromaticity that would result from a planar eight π-electron system [18] [20]. In contrast, the linear octatetraene maintains planarity with C₂ₕ symmetry, avoiding antiaromatic destabilization through its acyclic structure [2].

Bond length analysis demonstrates that both compounds exhibit significant bond alternation, though with different patterns [18] [25]. Cyclooctatetraene shows alternating single (approximately 1.54 Å) and double bonds (approximately 1.34 Å) with a bond alternation parameter of approximately 0.10 Angstroms [32]. The linear octatetraene displays more modest alternation (δ ≈ 0.11 Å) distributed across its extended conjugated framework [7].

Property(E,E)-1,3,5,7-OctatetraeneCyclooctatetraene
Molecular FormulaC₈H₁₀C₈H₈
Structure TypeLinear chainEight-membered ring
PlanarityPlanarNon-planar (tub-shaped)
Symmetry Point GroupC₂ₕD₂ₐ
Bond Alternation (δ)0.103-0.110 Å~0.10 Å
AromaticityNon-aromaticNon-aromatic
StabilityModerateLower

The electronic structures differ significantly between these isomers [18] [25]. Cyclooctatetraene's non-planar geometry prevents effective π-orbital overlap around the ring, resulting in localized double bonds rather than extended conjugation [25]. The linear octatetraene benefits from complete conjugation across its planar framework, leading to delocalized π electrons and characteristic polyene electronic properties [13].

Reactivity patterns distinguish these structural isomers, with both compounds undergoing typical polyene addition reactions rather than aromatic substitution [20] [24]. However, cyclooctatetraene exhibits higher reactivity due to ring strain and the absence of aromatic stabilization [21]. The linear isomer shows more selective reactivity patterns characteristic of extended conjugated systems [3].

Thermodynamic stability analysis reveals that the linear octatetraene represents a more stable configuration than the strained eight-membered ring [21]. Cyclooctatetraene's tub conformation, while avoiding antiaromatic destabilization, introduces significant ring strain that reduces overall stability [18]. The planar linear structure of octatetraene maximizes conjugative stabilization without geometric constraints [7].

XLogP3

3.1

Other CAS

3725-31-3

Dates

Last modified: 07-20-2023

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